1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile
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Overview
Description
1-(Iodomethyl)-2-oxabicyclo[311]heptane-5-carbonitrile is a bicyclic compound featuring an iodomethyl group, an oxabicyclo structure, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,5-diiodobicyclo[3.1.1]heptane.
Formation of the Oxabicyclo Structure: The oxabicyclo structure is introduced through a series of difunctionalization reactions.
Introduction of the Carbonitrile Group: The carbonitrile group is added using appropriate reagents and conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways Involved: The specific pathways depend on the functional groups and the nature of the interactions with the molecular targets.
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but contain an azabicyclo moiety instead of an oxabicyclo moiety.
Bicyclo[2.2.1]heptane Derivatives: These compounds have a different bicyclic structure but share some chemical properties and reactivity.
Uniqueness: 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H10INO |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile |
InChI |
InChI=1S/C8H10INO/c9-5-8-3-7(4-8,6-10)1-2-11-8/h1-5H2 |
InChI Key |
KTGUMWRKVJQCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1(C2)C#N)CI |
Origin of Product |
United States |
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